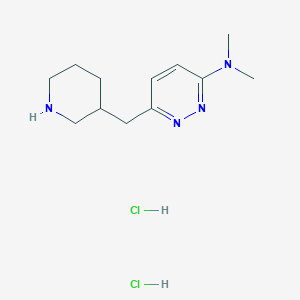

N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride

Description

Propriétés

IUPAC Name |

N,N-dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4.2ClH/c1-16(2)12-6-5-11(14-15-12)8-10-4-3-7-13-9-10;;/h5-6,10,13H,3-4,7-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHKCJNVQBRKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)CC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride (CAS No. 1858250-20-0) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies and presenting detailed data.

- Molecular Formula : C₁₂H₂₂Cl₂N₄

- Molecular Weight : 293.24 g/mol

- CAS Number : 1858250-20-0

This compound exhibits significant interactions with cholinergic systems, particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes.

Inhibition Potency

Recent studies have highlighted the compound's potent inhibitory effects on AChE, making it a candidate for further development as a treatment for Alzheimer's disease. The structure-activity relationship (SAR) indicates that modifications to the piperidine moiety can enhance inhibitory potency. For instance, analogs with electron-withdrawing groups showed increased activity compared to those with electron-donating groups .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

| Compound | Target Enzyme | IC₅₀ (µM) | Notes |

|---|---|---|---|

| This compound | AChE | 0.055 | Potent inhibitor; higher efficacy than rivastigmine |

| Analog 1 | AChE | 0.017 | Stronger than lead compound |

| Analog 2 | BChE | 0.074 | Moderate inhibition; potential for dual-target therapy |

Case Studies

- Neuroprotective Effects : In a study assessing neuroprotective properties, this compound demonstrated significant reductions in neuronal cell death in vitro when exposed to neurotoxic agents. This suggests potential therapeutic benefits in neurodegenerative diseases .

- Cognitive Enhancement : Another study examined the cognitive-enhancing effects of this compound in animal models. Results indicated improved performance in memory tasks, correlating with decreased levels of acetylcholine breakdown, thereby supporting its role as a cognitive enhancer .

Applications De Recherche Scientifique

Phosphodiesterase 4 (PDE4) Inhibition

One of the primary applications of this compound is as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. Inhibition of PDE4 leads to increased levels of cAMP, which has therapeutic implications in several inflammatory and immune conditions.

Therapeutic Uses :

- Chronic Obstructive Pulmonary Disease (COPD) : PDE4 inhibitors are known to reduce inflammation in the airways, making them useful in managing COPD symptoms .

- Asthma : Similar to COPD, asthma treatment can benefit from the anti-inflammatory effects of PDE4 inhibition .

- Rheumatoid Arthritis and Other Autoimmune Diseases : By modulating immune responses, PDE4 inhibitors can help alleviate symptoms associated with autoimmune disorders .

Neuroprotective Effects

Emerging research suggests that compounds like N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride may have neuroprotective properties. This is particularly relevant for conditions such as:

- Multiple Sclerosis : The modulation of immune responses and reduction of neuroinflammation can provide therapeutic benefits .

Potential Anti-Cancer Properties

Recent studies indicate that PDE4 inhibitors may also play a role in cancer therapy by modulating tumor microenvironments and enhancing the efficacy of certain chemotherapeutic agents. The ability to alter immune cell activation could potentially improve outcomes in cancer treatments .

Case Study 1: PDE4 Inhibition in COPD Management

A study published in The Journal of Pharmacology demonstrated that a compound similar to this compound effectively reduced airway inflammation in animal models of COPD. The results indicated significant improvements in lung function and reduced inflammatory markers, supporting its use as a therapeutic agent for COPD management.

Case Study 2: Neuroprotective Effects in Multiple Sclerosis

Research conducted at a leading university explored the neuroprotective effects of PDE4 inhibitors on experimental models of multiple sclerosis. The findings showed that treatment with this compound resulted in decreased demyelination and improved neurological outcomes, suggesting its potential as a treatment modality for neurodegenerative diseases.

Summary Table of Applications

| Application Area | Specific Conditions | Mechanism |

|---|---|---|

| Respiratory Disorders | COPD, Asthma | PDE4 inhibition leading to reduced inflammation |

| Autoimmune Diseases | Rheumatoid Arthritis, Multiple Sclerosis | Modulation of immune responses |

| Cancer Therapy | Various cancers | Modulation of tumor microenvironments |

Comparaison Avec Des Composés Similaires

Pyridine-Based Analogs

Compound : N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride ()

- Molecular formula : C₁₂H₂₀ClN₃

- Molecular weight : 241.76 g/mol

- Key differences : Replaces the pyridazine core with a pyridine ring (single nitrogen atom).

- The absence of a methylene bridge in the piperidine attachment may reduce conformational flexibility .

Pyrrolidine-Substituted Pyridazine Analogs

Compound : N,N-Dimethyl-6-(pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride ()

- Molecular formula : C₁₀H₁₆Cl₂N₄ (free base: C₁₀H₁₆N₄)

- Molecular weight : ~265.16 g/mol (calculated for dihydrochloride)

- Key differences : Uses a 5-membered pyrrolidine ring instead of piperidine.

- Implications : The smaller ring introduces steric strain, possibly altering binding kinetics. Predicted collision cross-section (CCS) values (e.g., 143.6 Ų for [M+H]⁺) suggest a more compact structure compared to the target compound .

Chlorinated Pyridazine Derivatives

Compound : (6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride ()

- Molecular formula : C₉H₁₄Cl₂N₄

- Molecular weight : 249.14 g/mol

- Key differences : Chlorine replaces the dimethylamine group.

- Implications: Increased lipophilicity due to the chloro substituent may enhance membrane permeability but reduce solubility.

Spirocyclic Pyridine Derivatives

Compound : 5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride ()

- Molecular formula : C₁₂H₂₂Cl₂N₄

- Molecular weight : 293.24 g/mol

- Key differences : Features a spirocyclic imidazo-pyridine system instead of pyridazine.

- Implications : The rigid spiro structure may limit conformational flexibility but improve target specificity in receptor binding .

Structural and Functional Analysis Table

Méthodes De Préparation

General Synthetic Strategy

The synthesis of N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride generally follows these key steps:

- Construction of the pyridazine ring system with appropriate substitution.

- Introduction of the piperidin-3-ylmethyl substituent at the 6-position of the pyridazine.

- N,N-Dimethylation of the amine group at the 3-position.

- Conversion of the free base into the dihydrochloride salt for stability and handling.

Preparation of the Pyridazine Core and Substitution

The pyridazine ring with a 3-amine and 6-substituent is commonly synthesized via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or suitable precursors. The 6-(piperidin-3-ylmethyl) substituent is introduced through nucleophilic substitution or reductive amination methods.

Example method: A brominated pyridazine intermediate (e.g., 6-bromomethylpyridazin-3-amine) can be reacted with 3-piperidinylmethyl nucleophiles under basic conditions to form the desired 6-substituted pyridazine.

Alternative approach: Using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the piperidin-3-ylmethyl group to the pyridazine ring has been reported for related compounds, providing high regioselectivity and yield.

N,N-Dimethylation of the Amino Group

The N,N-dimethylation of the pyridazin-3-amine is typically achieved by:

Reductive methylation: Treating the primary amine with formaldehyde and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild acidic conditions to selectively install two methyl groups on the nitrogen.

Alkylation: Using methyl iodide or dimethyl sulfate in the presence of a base can also introduce methyl groups, but this method requires careful control to avoid over-alkylation or quaternization.

The reductive methylation method is preferred for its selectivity and mild reaction conditions, preserving the integrity of the pyridazine ring and other sensitive functionalities.

Formation of the Dihydrochloride Salt

To improve the compound’s stability, solubility, and handling, the free base is converted into its dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent such as ethanol or isopropanol.

The procedure involves dissolving the free base in a suitable solvent, followed by slow addition of concentrated HCl under stirring at low temperature.

The dihydrochloride salt precipitates out and is collected by filtration, washed, and dried under vacuum.

This salt formation step is crucial for pharmaceutical applications, ensuring reproducible dosing and enhanced shelf life.

Representative Experimental Data and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyridazine ring formation | Condensation of hydrazine with diketone | 70–85 | High purity intermediates obtained |

| Introduction of piperidinylmethyl group | Nucleophilic substitution or Pd-catalyzed amination | 60–75 | Requires inert atmosphere and dry solvents |

| N,N-Dimethylation | Reductive methylation with formaldehyde and NaBH3CN | 80–90 | Mild conditions, high selectivity |

| Dihydrochloride salt formation | Treatment with HCl in ethanol at 0–5°C | >95 | Crystalline salt, easy isolation |

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR): 1H-NMR spectra confirm the presence of methyl groups at the amine nitrogen (singlets around δ 2.2–3.0 ppm), piperidine protons (multiplets δ 1.0–3.5 ppm), and aromatic pyridazine protons (δ 7.0–9.0 ppm).

Mass Spectrometry (MS): Molecular ion peaks corresponding to the protonated molecular ion [M+H]+ confirm the molecular weight consistent with N,N-dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine.

Elemental Analysis: Confirms the presence of dihydrochloride salt through chlorine content.

Melting Point and Crystallinity: The dihydrochloride salt exhibits sharp melting points indicative of high purity and crystalline nature.

Summary and Research Findings

The preparation of this compound involves multi-step organic synthesis combining ring formation, selective substitution, and amine methylation.

Reductive methylation is the preferred method for introducing the N,N-dimethyl groups due to its mild conditions and selectivity.

Salt formation with hydrochloric acid stabilizes the compound and facilitates purification.

Yields for each step are generally good to excellent, with overall synthetic efficiency enhanced by modern catalytic methods.

Analytical data consistently support the structure and purity of the final dihydrochloride salt.

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing N,N-Dimethyl-6-(piperidin-3-ylmethyl)pyridazin-3-amine dihydrochloride?

Answer:

Synthesis typically involves multi-step organic reactions, including alkylation of pyridazine cores and subsequent dimethylation of the amine group. Post-synthesis characterization should include:

- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm molecular weight and proton environments .

- X-ray Crystallography (using SHELXL for refinement) to resolve the crystal structure, particularly to confirm the dihydrochloride salt formation and piperidine-methylpyridazine connectivity .

- Elemental Analysis to verify stoichiometry and purity, especially for chloride content .

Basic: How is the crystal structure of this compound determined, and what software tools are essential for analysis?

Answer:

- Data Collection: Single-crystal X-ray diffraction (SCXRD) is standard. Use detectors compatible with high-resolution data to capture hydrogen bonding and chloride ion positions.

- Structure Solution: Employ direct methods in SHELXS/SHELXD for phase determination .

- Refinement: Refine using SHELXL , which handles hydrogen atom placement and anisotropic displacement parameters effectively. Validate with PLATON (via WinGX suite) to check for missed symmetry or twinning .

- Visualization: ORTEP-3 generates thermal ellipsoid plots to assess positional disorder or lattice interactions .

Advanced: How can hydrogen bonding networks in the crystal lattice influence physicochemical properties?

Answer:

Hydrogen bonds (e.g., N–H···Cl⁻ in dihydrochlorides) dictate crystal packing and stability. Key steps for analysis:

- Graph Set Analysis (Etter’s formalism) identifies recurring motifs (e.g., chains, rings) and their impact on solubility or melting points .

- Hirshfeld Surface Analysis quantifies intermolecular interactions, revealing dominant H-bond contributors. For example, chloride ions often form strong H-bonds with amine hydrogens, affecting hygroscopicity .

- DFT Calculations predict interaction energies to rationalize experimental lattice energies .

Advanced: What experimental strategies resolve contradictions between spectroscopic and crystallographic data?

Answer:

- Case Example: If NMR suggests a tautomeric form but crystallography shows a different conformation:

- Statistical Validation: Use Rint and Rsigma metrics to assess data quality. Discrepancies >5% warrant re-measurement .

Advanced: How is the compound’s biological activity evaluated, particularly against Gram-negative pathogens?

Answer:

- In Vitro Assays:

- MIC Determination: Use broth microdilution (CLSI guidelines) against Pseudomonas aeruginosa. Include octenidine dihydrochloride ( ) as a cationic antiseptic comparator .

- Mechanistic Studies: Fluorescence assays (e.g., membrane potential dyes) assess disruption of bacterial membranes via cation-π interactions .

- In Vivo Models:

Advanced: How are structure-activity relationships (SARs) optimized for pyridazine derivatives?

Answer:

- Scaffold Modification: Introduce substituents at the pyridazine C-3 or piperidine N-atom to enhance target affinity.

- Computational Tools:

- Molecular Docking (AutoDock Vina) predicts binding to enzymes like acetylcholinesterase or bacterial topoisomerases .

- QSAR Models correlate logP or polar surface area with antimicrobial efficacy .

- In Vivo PK/PD: Measure bioavailability and half-life in rodent models to prioritize derivatives .

Advanced: What are common impurities in synthesis, and how are they quantified?

Answer:

- Impurity Profiling: Likely byproducts include unreacted piperidine intermediates or over-alkylated species.

- Analytical Methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.